molecular formula C18H19FN4O4 B2941915 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034429-63-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2941915
CAS RN: 2034429-63-3
M. Wt: 374.372
InChI Key: OBDLWJGBZKGBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and fluoropyrimidine groups are aromatic, meaning they contain a ring of atoms with alternating single and double bonds. The piperidine group is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions, while the fluoropyrimidine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and fluoropyrimidine groups could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research into novel compounds derived from visnaginone and khellinone, which are structurally similar or related to the specified compound, has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects. This suggests potential applications in developing treatments for conditions requiring COX inhibition and analgesia (Abu‐Hashem et al., 2020).

Targeting Urokinase Receptor for Breast Tumor Metastasis

A study involving virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds that significantly blocked angiogenesis and inhibited cell growth, inducing apoptosis in breast cancer models. This research indicates the compound's application in targeting uPAR for therapeutic intervention in breast tumor metastasis, highlighting its role in potential cancer treatment strategies (Wang et al., 2011).

Orexin-1 Receptor Antagonism in Binge Eating

The compound GSK1059865, structurally related to the specified compound, was investigated for its effects on compulsive food consumption in a model of binge eating in female rats. This research underscores the compound's potential in modulating feeding behavior through orexin-1 receptor antagonism, offering insights into therapeutic avenues for eating disorders with a compulsive component (Piccoli et al., 2012).

Insights into Metabolism and Pharmacokinetics

Studies on compounds like SB-649868, which share functional groups with the specified compound, provide valuable insights into the metabolism and pharmacokinetics of novel orexin receptor antagonists developed for insomnia treatment. These findings contribute to our understanding of drug disposition, highlighting the compound's relevance in developing treatments for sleep disorders (Renzulli et al., 2011).

Synthesis and Evaluation of Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrates the compound's structural analogs' utility in developing new treatments for psychiatric disorders. This research emphasizes the therapeutic potential of structurally related compounds in modulating neurotransmitter systems for antipsychotic effects (Norman et al., 1996).

Safety and Hazards

As with any chemical compound, handling “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide” would require appropriate safety precautions. These might include wearing protective clothing and eyewear, and working in a well-ventilated area .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c19-13-8-20-17(21-9-13)27-14-2-1-5-23(10-14)18(24)22-7-12-3-4-15-16(6-12)26-11-25-15/h3-4,6,8-9,14H,1-2,5,7,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLWJGBZKGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.